![molecular formula C25H22FN5O2S B12005231 2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12005231.png)
2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4-(4-エトキシフェニル)-5-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(E)-(3-フルオロフェニル)メチリデン]アセトヒドラジドは、トリアゾール誘導体と呼ばれる複雑な有機化合物です。これらの化合物は、多様な生物活性で知られており、医薬品化学における潜在的な用途のために広く研究されてきました。この化合物のユニークな構造には、トリアゾール環、スルファニル基、ヒドラジド部分が含まれており、その幅広い化学反応性と生物学的特性に貢献しています。
準備方法
合成経路と反応条件
2-{[4-(4-エトキシフェニル)-5-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(E)-(3-フルオロフェニル)メチリデン]アセトヒドラジドの合成は、通常、複数のステップで行われます。
トリアゾール環の形成: トリアゾール環は、ヒドラジンと適切なニトリル誘導体を酸性または塩基性条件下で環化反応させることで合成できます。
スルファニル基の導入: スルファニル基は、求核置換反応を介して導入されます。この反応では、チオールが適切なハロゲン化前駆体と反応します。
アセトヒドラジドとの縮合: 最後のステップでは、トリアゾール-チオール中間体を、アルデヒドまたはケトン存在下でアセトヒドラジドと縮合させて、ヒドラゾン結合を形成します。
工業生産方法
この化合物の工業生産は、高収率と高純度を確保するために、上記の合成経路の最適化を含む可能性があります。これには、自動反応器、連続フローシステム、クロマトグラフィーや結晶化などの高度な精製技術の使用が含まれる可能性があります。
化学反応の分析
反応の種類
酸化: この化合物は、特にスルファニル基で酸化反応を起こし、スルホキシドまたはスルホンを生成します。
還元: 還元反応は、ヒドラゾン結合を標的にし、対応するヒドラジドとアルデヒドまたはケトンに戻します。
置換: この化合物の芳香環は、求電子置換反応に参加し、さらなる官能基化を可能にします。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素、m-クロロ過安息香酸 (m-CPBA)、過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウム (NaBH4) または水素化リチウムアルミニウム (LiAlH4) などの還元剤が一般的に使用されます。
置換: 求電子置換反応は、酸性条件下で臭素 (Br2) や硝酸 (HNO3) などの試薬によって促進される可能性があります。
主な生成物
酸化: スルホキシドとスルホン。
還元: ヒドラジドと対応するアルデヒドまたはケトン。
置換: 使用した求電子試薬に応じて、さまざまな置換された芳香族誘導体。
科学研究における用途
化学
化学では、この化合物は、より複雑な分子の合成におけるビルディングブロックとしての可能性について研究されています。その多様な反応性は、有機合成において貴重な中間体となっています。
生物
生物学的には、トリアゾール誘導体は、抗菌性、抗真菌性、抗がん性で知られています。特に、この化合物は、予備的な研究で、疾患プロセスに関与する特定の酵素や経路を阻害する能力を示しています。
医学
医薬品化学では、この化合物は、治療薬としての可能性について探求されています。そのユニークな構造により、さまざまな生物学的標的と相互作用し、薬物開発の候補となっています。
産業
産業的には、この化合物は、その化学的安定性と反応性により、ポリマーやコーティングなどの新しい材料の開発に使用される可能性があります。
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its diverse reactivity makes it a valuable intermediate in organic synthesis.
Biology
Biologically, triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound, in particular, has shown promise in preliminary studies for its ability to inhibit certain enzymes and pathways involved in disease processes.
Medicine
In medicinal chemistry, the compound is being explored for its potential as a therapeutic agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用機序
2-{[4-(4-エトキシフェニル)-5-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(E)-(3-フルオロフェニル)メチリデン]アセトヒドラジドの作用機序は、特定の分子標的との相互作用を伴います。トリアゾール環は金属イオンに結合し、金属タンパク質を阻害する可能性があります。ヒドラゾン結合は酵素と相互作用し、その活性を変化させる可能性があります。さらに、芳香環は、生物学的巨大分子とπ-π相互作用を起こし、その機能に影響を与える可能性があります。
類似の化合物との比較
類似の化合物
- 2-{[4-(4-クロロフェニル)-5-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(E)-(3-フルオロフェニル)メチリデン]アセトヒドラジド
- 2-{[4-(4-メトキシフェニル)-5-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(E)-(3-フルオロフェニル)メチリデン]アセトヒドラジド
独自性
これらの類似の化合物と比較して、2-{[4-(4-エトキシフェニル)-5-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(E)-(3-フルオロフェニル)メチリデン]アセトヒドラジドは、エトキシ基の存在により際立っています。この基は、その溶解性、反応性、生物活性を影響を与える可能性があります。この化合物の置換基の特定の組み合わせは、生物学的標的とのユニークな相互作用をもたらし、さらなる研究開発のための独特な候補となっています。
類似化合物との比較
Similar Compounds
- 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-fluorophenyl)methylidene]acetohydrazide
- 2-{[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-fluorophenyl)methylidene]acetohydrazide
Uniqueness
Compared to these similar compounds, 2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-fluorophenyl)methylidene]acetohydrazide stands out due to the presence of the ethoxy group, which can influence its solubility, reactivity, and biological activity. The specific combination of substituents in this compound may result in unique interactions with biological targets, making it a distinct candidate for further research and development.
特性
分子式 |
C25H22FN5O2S |
|---|---|
分子量 |
475.5 g/mol |
IUPAC名 |
2-[[4-(4-ethoxyphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-fluorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C25H22FN5O2S/c1-2-33-22-13-11-21(12-14-22)31-24(19-8-4-3-5-9-19)29-30-25(31)34-17-23(32)28-27-16-18-7-6-10-20(26)15-18/h3-16H,2,17H2,1H3,(H,28,32)/b27-16+ |
InChIキー |
FSOOPBMLOMKAFX-JVWAILMASA-N |
異性体SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC(=CC=C3)F)C4=CC=CC=C4 |
正規SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC(=CC=C3)F)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[(E)-9-anthrylmethylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12005154.png)

![3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(4-isopropylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12005187.png)
![4-{[(E,2E)-3-(2-Furyl)-2-methyl-2-propenylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12005191.png)

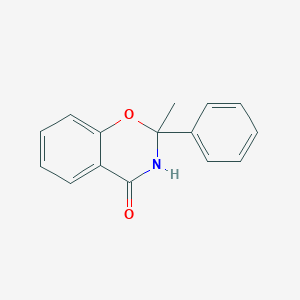
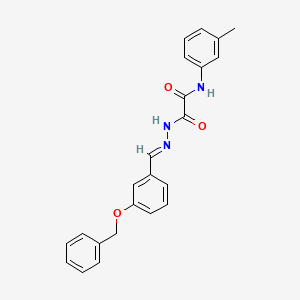
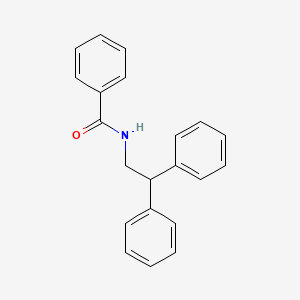

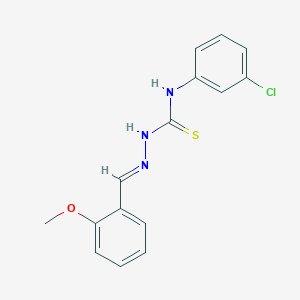
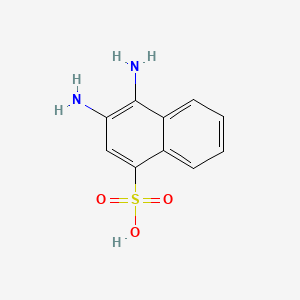
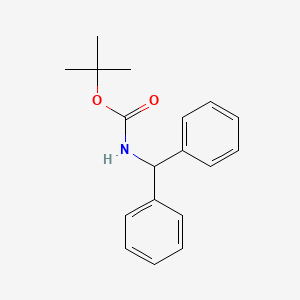
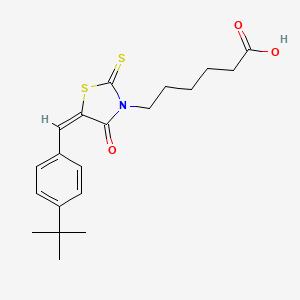
![(5Z)-3-Sec-butyl-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12005236.png)
